molecular formula C23H22N2O3S2 B11082706 3-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]-6-(4-methoxyphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one

3-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]-6-(4-methoxyphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one

Cat. No.: B11082706
M. Wt: 438.6 g/mol
InChI Key: NNDGCNZDUUTIKS-UHFFFAOYSA-N
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Description

3-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]-6-(4-methoxyphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]-6-(4-methoxyphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one involves multiple steps, starting from readily available precursors. The key steps typically include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]-6-(4-methoxyphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]-6-(4-methoxyphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]-6-(4-methoxyphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one involves its interaction with specific molecular targets and pathways:

Biological Activity

The compound 3-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]-6-(4-methoxyphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one is a complex heterocyclic structure that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

The molecular formula for this compound is C23H26N2O2SC_{23}H_{26}N_2O_2S with a molecular weight of approximately 382.5 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluated its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results demonstrated that the compound has a notable inhibitory effect on cell proliferation.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 Value (µM)Mechanism of Action
MCF-712.5Induction of apoptosis via mitochondrial pathway
HepG215.0Inhibition of cell cycle progression

The mechanisms through which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating caspase pathways, particularly through the mitochondrial pathway, leading to cell death.
  • Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in the cell cycle, preventing further division and proliferation of cancer cells.

Case Studies

A recent case study highlighted the efficacy of this compound in vivo using a mouse model with induced tumors. The compound was administered at varying doses, and significant tumor regression was observed at doses above 10 mg/kg.

Table 2: In Vivo Efficacy in Tumor Models

Dose (mg/kg)Tumor Volume Reduction (%)Observations
525Minimal effect
1050Moderate regression
2075Significant regression

Additional Biological Activities

Beyond its anticancer properties, preliminary studies suggest that the compound may also possess:

  • Antioxidant Activity : It demonstrated a capacity to scavenge free radicals in vitro, which could contribute to its overall therapeutic profile.
  • Anti-inflammatory Properties : Inflammatory cytokine assays indicated a reduction in pro-inflammatory markers when treated with this compound.

Properties

Molecular Formula

C23H22N2O3S2

Molecular Weight

438.6 g/mol

IUPAC Name

3-[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]-6-(4-methoxyphenyl)-5-sulfanylidene-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazol-7-one

InChI

InChI=1S/C23H22N2O3S2/c1-23(2,27)13-12-15-4-6-16(7-5-15)21-25-19(14-30-21)20(26)24(22(25)29)17-8-10-18(28-3)11-9-17/h4-11,19,21,27H,14H2,1-3H3

InChI Key

NNDGCNZDUUTIKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=CC=C(C=C1)C2N3C(CS2)C(=O)N(C3=S)C4=CC=C(C=C4)OC)O

Origin of Product

United States

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